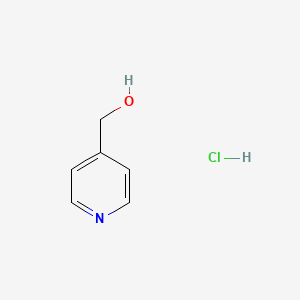

Pyridin-4-ylmethanol hydrochloride

Übersicht

Beschreibung

Pyridin-4-ylmethanol hydrochloride is an organic compound with the chemical formula C6H7NO · HCl. It is a colorless or white crystalline solid that is soluble in water, alcohols, and some organic solvents such as methanol and ethanol . This compound is commonly used as a reagent in organic synthesis and serves as an intermediate for the synthesis of various organic compounds, including medicines and pesticides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanol hydrochloride can be synthesized through a multi-step process:

Acetaldehyde reacts with hydrogen cyanide: to obtain β-cyanoethanol.

Hydrogenation and reduction: of β-cyanoethanol yield 4-amino-1-butanol.

Reaction of 4-amino-1-butanol with pyridine: produces 4-pyridylmethanol.

Reaction of 4-pyridylmethanol with hydrochloric acid: results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridin-4-ylmethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to pyridin-4-ylmethanal.

Reduction: Formation of pyridin-4-ylmethane.

Substitution: Introduction of different functional groups at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to introduce new functional groups.

Major Products:

Oxidation: Pyridin-4-ylmethanal.

Reduction: Pyridin-4-ylmethane.

Substitution: Various substituted pyridine derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Pyridin-4-ylmethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Serves as a precursor for biologically active compounds and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.

Wirkmechanismus

Pyridin-4-ylmethanol hydrochloride can be compared with other similar compounds such as pyridine, dihydropyridine, and piperidine derivatives:

Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties but different applications.

Dihydropyridine: Known for its use in calcium channel blockers and other pharmaceuticals.

Piperidine: A saturated six-membered heterocycle with significant biological activity and therapeutic applications.

Uniqueness: this compound stands out due to its specific structure, which allows for unique reactivity and versatility in synthesis, making it a valuable intermediate in various chemical and pharmaceutical processes .

Vergleich Mit ähnlichen Verbindungen

- Pyridine

- Dihydropyridine

- Piperidine

- Pyridin-4-ylmethanal

- Pyridin-4-ylmethane .

Biologische Aktivität

Pyridin-4-ylmethanol hydrochloride is a compound derived from pyridine, a heterocyclic aromatic organic compound. The biological activity of this compound, along with its derivatives, has been the focus of various studies due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties . Studies have shown that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance:

- Mechanism of Action : The presence of nitrogen in the pyridine ring contributes to the interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Specific Activities : Pyridin-4-ylmethanol derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Antiviral Activity

This compound has also been investigated for its antiviral properties . Research indicates that:

- Inhibition of Viral Replication : Compounds with similar structures have shown effectiveness in inhibiting viral replication in various assays. For example, certain pyridine derivatives have been tested against HIV and other viruses, demonstrating moderate to high efficacy .

- Mechanistic Insights : The antiviral mechanism often involves interference with viral entry or replication processes, potentially through interaction with viral proteins or host cell receptors.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have highlighted:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer) have shown that certain derivatives exhibit significant antiproliferative effects .

- Example Findings : Compounds derived from pyridine structures have been reported to induce apoptosis in cancer cells while displaying low cytotoxicity towards normal cells.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Pyridin-4-ylmethanol derivative A | HCT-116 | 12 | 5 |

| Pyridin-4-ylmethanol derivative B | HepG2 | 15 | 6 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyridin-4-ylmethanol derivatives:

- Substituent Effects : Modifications on the hydroxymethyl group or the nitrogen atom in the pyridine ring can significantly alter biological activity.

- Optimal Configuration : Certain configurations have been identified that enhance potency against specific targets, such as kinases involved in tumor growth .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antiviral Efficacy Against HIV :

- Anticancer Screening :

Eigenschaften

IUPAC Name |

pyridin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJHERHVXOEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62302-28-7 | |

| Record name | 4-Pyridinemethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62302-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.